7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Overview
Description
The compound “7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one” belongs to the class of pyrimidine derivatives. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing various substituted tricyclic and pyridopyrimidinone derivatives, highlighting their potential in creating novel compounds with significant biological activities. These studies elaborate on different synthetic routes, providing a foundation for further exploration of these compounds in various scientific applications (Mittal, Sarode, & Vidyasagar, 2011), (Dai, Chen, Liu, & Ding, 2011).
Biological Activity
Several studies have focused on the antimicrobial, anticancer, and antiviral properties of pyridopyrimidinone derivatives. These compounds have shown significant antibacterial and antifungal activities against a variety of pathogens. Additionally, some derivatives exhibited anticancer properties by inhibiting specific enzymes or pathways, demonstrating their potential as therapeutic agents (Rahmouni et al., 2016), (Nasr & Gineinah, 2002).
Antimicrobial Applications
Compounds synthesized from pyridopyrimidinone derivatives have been evaluated for their antimicrobial efficacy, showing promising results against a range of bacterial and fungal species. This suggests their potential application in developing new antimicrobial agents, which could be particularly valuable given the rising issue of antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Expanding Chemical Diversity
Research efforts have also been directed towards expanding the chemical diversity of pyridopyrimidinone derivatives. By introducing various substituents at different positions of the core structure, scientists aim to enhance the biological activity and specificity of these compounds. Such structural modifications could lead to the discovery of new molecules with improved therapeutic profiles (Masip et al., 2021).
Future Directions
The future directions of research on “7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential antimicrobial properties . Additionally, the development of novel TopI inhibitors aimed to overcome these defects has achieved considerable interest of medicinal chemists over the past decades .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis, particularly in cancer cell lines .
Biochemical Analysis
Biochemical Properties
7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. Notably, this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle . The interaction between this compound and CDKs involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and halting cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it inhibits the activity of histone lysine demethylases (KDMs), leading to changes in chromatin structure and gene expression . Additionally, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and KDMs, inhibiting their activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, this compound can induce changes in gene expression by altering the epigenetic landscape, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability under physiological conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to this compound can lead to degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits potent anti-proliferative effects with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the nucleus, where it interacts with chromatin and modulates gene expression . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
7-ethylsulfonyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-4-3-7-8(5-12)10-6-11-9(7)13/h6H,2-5H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVOKKMUDRCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150911 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-27-6 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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